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Compound of Interest

Compound Name:
1-(2-Bromo-5-

fluorophenyl)ethanamine

CAS No.: 1270416-49-3

Cat. No.: B1406186

Get Quote

High-Purity Chiral Scaffold for Next-Generation Therapeutics

Part 1: Executive Summary & Structural Logic
1-(2-Bromo-5-fluorophenyl)ethanamine (CAS: 1270416-49-3) represents a "privileged

scaffold" in modern medicinal chemistry. It combines three critical design elements: a chiral

primary amine for hydrogen bonding, an ortho-bromine handle for cross-coupling, and a meta-

fluorine atom for metabolic blocking and electronic tuning.

This guide moves beyond basic catalog data to provide a rigorous synthetic and application

framework. We address the specific challenge of synthesizing this molecule: the steric

hindrance imposed by the ortho-bromine atom, which complicates standard imine formation,

and the necessity of enantiopurity for biological activity.
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Property Value Structural Implication

Molecular Formula C₈H₉BrFN Core scaffold

Molecular Weight 218.07 g/mol
Fragment-based drug

discovery (FBDD) compliant

Chiral Center C1 (Benzylic)
Critical for target selectivity (R

vs S)

LogP (Predicted) ~2.3
Moderate lipophilicity; good

membrane permeability

pKa (Conj. Acid) ~9.5
Protonated at physiological pH

(lysosomal trapping potential)

H-Bond Donors/Acc. 2 / 1
Key interaction points for

receptor binding pockets

Part 2: Structural Analysis & Visualization
The molecule's utility stems from its specific substitution pattern.[1] The 2-position bromine

allows for modular expansion via Suzuki-Miyaura or Buchwald-Hartwig couplings after the

chiral center is established, while the 5-position fluorine blocks P450-mediated oxidation at a

typically vulnerable site.
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Figure 1: Functional decomposition of the scaffold showing steric and electronic relationships.

Part 3: Synthetic Pathways & Protocols
The synthesis of 1-(2-bromo-5-fluorophenyl)ethanamine is non-trivial due to the ortho-

bromine substituent. Standard reductive amination often yields low enantiomeric excess (ee) or

suffers from slow kinetics.

We recommend the Ellman Auxiliary Approach for research-scale synthesis where >98% ee is

required.

Method A: Asymmetric Synthesis (Ellman Auxiliary)
This protocol utilizes (R)- or (S)-tert-butanesulfinamide. The use of Ti(OEt)₄ is mandatory here;

weaker Lewis acids (like CuSO₄) typically fail to drive the condensation to completion due to

the steric bulk of the ortho-bromine.

Precursor: 1-(2-bromo-5-fluorophenyl)ethanone (CAS: 1006-33-3).[2]

Step-by-Step Protocol:

Imine Formation (Condensation):

Reagents: Ketone (1.0 eq), (R)-tert-butanesulfinamide (1.2 eq), Ti(OEt)₄ (2.0 eq).

Solvent: Dry THF (0.5 M).

Conditions: Reflux (70-75°C) for 16–24 hours. Note: Monitor by HPLC. The ortho-Br slows

this step significantly compared to non-hindered acetophenones.

Workup: Cool to RT. Pour into brine with vigorous stirring (creates a Ti-salt slurry). Filter

through Celite. Extract EtOAc.

Yield Target: >85% conversion to the N-sulfinyl ketimine.

Diastereoselective Reduction:

Reagent: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH₄.
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Rationale: L-Selectride (bulky) often provides higher diastereoselectivity (dr >95:5) due to

the bulky ortho-substituent reinforcing the transition state geometry.

Conditions: THF, -78°C. Add reducing agent dropwise. Stir 2h.

Mechanism: The bulky bromine atom forces the ketimine into a specific conformation,

enhancing the facial selectivity of the hydride attack.

Cleavage (Deprotection):

Reagent: HCl (4M in Dioxane).

Conditions: 0°C to RT, 1 hour.

Workup: Basify with NaHCO₃, extract with DCM.

Result: Chiral amine hydrochloride salt or free base.[3]

Method B: Biocatalytic Reductive Amination (Scalable)
For multi-gram/kilo scale, enzymatic routes are superior.

Enzyme: Amine Transaminases (ATAs) or Reductive Aminases (RedAms) specific for ortho-

substituted acetophenones.

Donor: Isopropylamine or Alanine.

Advantage: Single step, ambient temperature, >99% ee, avoids titanium waste.
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Figure 2: The Ellman Auxiliary workflow optimized for sterically hindered acetophenones.

Part 4: Strategic Applications in Medicinal Chemistry
The 1-(2-bromo-5-fluorophenyl)ethanamine scaffold is not merely an intermediate; it is a

"warhead" for structure-activity relationship (SAR) exploration.
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1. The Ortho-Bromine Handle (Vector Exploration): The bromine atom is positioned ortho to the

chiral amine. In a drug binding pocket, this allows for the construction of fused ring systems

(e.g., dihydroisoquinolines) or the introduction of biaryl systems via Suzuki coupling.

Application: Creating atropisomeric kinase inhibitors where the rotation of the biaryl bond is

restricted by the chiral center.

2. The Meta-Fluorine (Metabolic Armor): In many phenethylamine drugs, the para-position

(relative to the alkyl chain) is a hotspot for metabolic hydroxylation.

Mechanism:[4][5] The fluorine at position 5 (para to the bromine, meta to the amine)

deactivates the ring toward electrophilic metabolic attack and prevents the formation of

potentially toxic quinone-imine metabolites.

3. GPCR Ligand Design: Halogenated phenethylamines are classic pharmacophores for 5-HT

(Serotonin) and Dopamine receptors. The specific 2-Br, 5-F pattern alters the quadrupole

moment of the benzene ring, potentially enhancing pi-stacking interactions with aromatic

residues (Phe, Trp) in the receptor pocket.

Part 5: Analytical Validation
To validate the synthesis of 1-(2-bromo-5-fluorophenyl)ethanamine, researchers should look

for these diagnostic signals.

1. ¹H NMR (400 MHz, CDCl₃) - Predicted:

δ 7.45 (dd, 1H): H3 proton (ortho to Br). Shows coupling to F.

δ 7.25 (dd, 1H): H6 proton (ortho to alkyl group).

δ 6.85 (dt, 1H): H4 proton.

δ 4.55 (q, 1H):Diagnostic Chiral Methine. This quartet will be significantly downfield due to

the electron-withdrawing nature of the ring and the amine.

δ 1.42 (d, 3H): Methyl group doublet.

2. Chiral HPLC:
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Column: Daicel Chiralpak AD-H or OD-H.

Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (DEA).

Note: DEA is crucial to sharpen the peak of the free amine.

References
Ellman, J. A., et al. (2002).[6] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the

Asymmetric Synthesis of Amines." Accounts of Chemical Research.

Thermo Scientific Chemicals. "2'-Bromo-5'-fluoroacetophenone Product Data." Fisher

Scientific.[7]

Aleku, G. A., et al. (2017). "Asymmetric Synthesis of Primary and Secondary β-Fluoro-

arylamines using Reductive Aminases from Fungi." ChemCatChem.

BenchChem Technical Support. "Synthesis of Halogenated Acetophenone Derivatives via

Weinreb Amides." BenchChem.

Sigma-Aldrich. "1-(2-Bromo-4-fluorophenyl)ethanamine Product Specification." Merck KGaA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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